SchisantherinM
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Overview
Description
Schisantherin M is a natural bioactive compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Schisantherin M typically involves the extraction from Schisandra chinensis fruit. Common extraction methods include ultrasonic extraction and a combination of ultrasonic and microwave techniques. The extract is then purified using the macroporous resin method .
Industrial Production Methods
Industrial production of Schisantherin M involves large-scale extraction processes. The fruit of Schisandra chinensis is harvested, dried, and then subjected to ultrasonic extraction. The extract is further purified using macroporous resin to obtain a high-purity product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Schisantherin M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Schisantherin M can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Schisantherin M has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan derivatives and their chemical properties.
Biology: Investigated for its effects on neural progenitor cell regeneration and differentiation.
Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.
Mechanism of Action
Schisantherin M exerts its effects through various molecular targets and pathways. It has been shown to regulate the expression of cell division control protein 42 (Cdc42), which plays a crucial role in cytoskeletal rearrangement and cell polarization. This regulation enhances neural progenitor cell proliferation and differentiation, providing potential therapeutic benefits for stroke recovery .
Comparison with Similar Compounds
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
Uniqueness
Schisantherin M is unique due to its specific molecular structure and its potent neuroprotective effects. While other lignans like Schisandrin A, B, and C also exhibit pharmacological properties, Schisantherin M has shown a distinct ability to promote neural progenitor cell regeneration, making it a promising candidate for neurodegenerative disease research .
Properties
Molecular Formula |
C32H36O10 |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(11R,12R,13S,14R)-3,22-dimethoxy-12,13-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O10/c1-9-15(3)31(33)41-25-17(5)18(6)26(42-32(34)16(4)10-2)20-12-22-28(40-14-38-22)30(36-8)24(20)23-19(25)11-21-27(29(23)35-7)39-13-37-21/h9-12,17-18,25-26H,13-14H2,1-8H3/b15-9+,16-10+/t17-,18+,25-,26-/m1/s1 |
InChI Key |
QJQXHPKTQSZRKQ-DRUXWTRKSA-N |
Isomeric SMILES |
C/C=C(/C(=O)O[C@H]1C2=CC3=C(OCO3)C(=C2C4=C(C5=C(OCO5)C=C4[C@@H]([C@H]([C@H]1C)C)OC(=O)/C(=C/C)/C)OC)OC)\C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C(=CC)C)C)C |
Origin of Product |
United States |
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